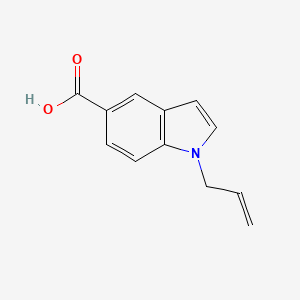

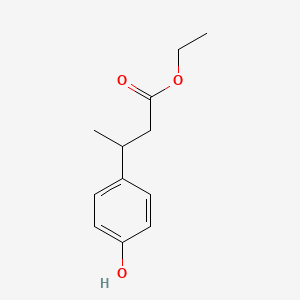

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Vue d'ensemble

Description

Indole is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The prop-2-en-1-yl group is an allyl group, which is a common substituent in organic chemistry . Carboxylic acids are organic compounds that contain a carboxyl group . The specific compound you mentioned seems to be a combination of these structures.

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, indole can be synthesized through the Fischer indole synthesis, a chemical reaction that produces the heterocycle indole from phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

Indoles, allyl groups, and carboxylic acids each have characteristic reactions. For example, indoles can undergo electrophilic substitution at the C3 position . Allyl groups can participate in reactions such as the allylic rearrangement . Carboxylic acids can undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Indole-2-carboxylic acid derivatives, including 1-propyl-1H-indole-2-carboxylic acid, are synthesized for their therapeutic applications, particularly for their significant antibacterial and moderate antifungal activities (Raju et al., 2015).

Molecular Docking Studies

- Compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids, have been synthesized and their binding interactions with target protein EGFR have been studied through molecular docking (G. Ganga Reddy et al., 2022).

Anticancer Activity Evaluation

- Derivatives of 1H-indole-carboxylic acids, specifically 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids, have been synthesized and evaluated for anticancer activity, with some compounds showing significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Pharmacological Evaluation

- Indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors have been synthesized and biologically evaluated, revealing that certain indole carboxylic acid derivatives are essential for inhibitory activity against cPLA2α (Tomoo et al., 2014).

Urease Inhibitors Synthesis

- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized from 4-(1H-indol-3-yl)butanoic acid, demonstrating potent in vitro inhibitory potential against urease enzyme (Nazir et al., 2018).

Oligomerization of Indole Derivatives

- Indole derivatives like indole-5-carboxylic acid have been involved in reactions with thiols leading to oligomerization, yielding various complex structures (Mutulis et al., 2008).

Catalytic Addition Reactions

- The catalytic addition of indole-2-carboxylic acid to 1-hexyne has been explored, resulting in the synthesis of novel enol esters with potential applications (Francos et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-prop-2-enylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYIICCRQJWUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)